![molecular formula C16H21NO5 B13524059 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a phenyl group, and an azetidine ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Applications De Recherche Scientifique
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: This compound has a similar structure but contains a hydroxy group instead of a phenyl group.
Ethyl 2-({[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate): This compound features a cyclopropane ring and an ethyl ester group.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is unique due to its combination of a BOC-protected amine, a phenyl group, and an azetidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
Clé InChI |
ILDAAPWDNGDMCB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
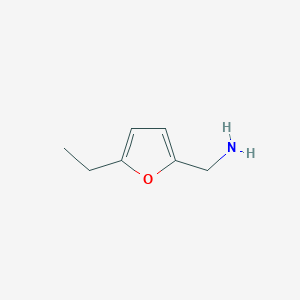
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
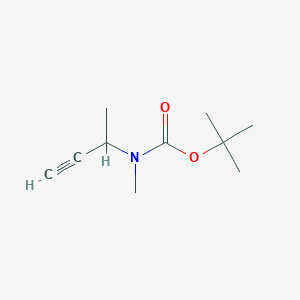
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)

![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13524026.png)
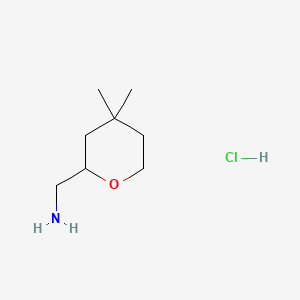

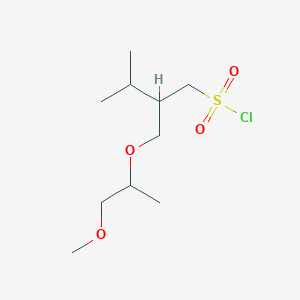

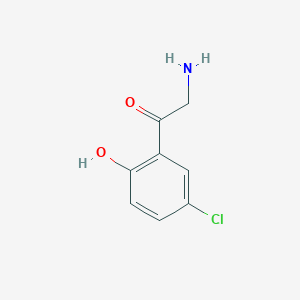
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![1-{6-Fluorospiro[3.3]heptan-2-yl}methanaminehydrochloride](/img/structure/B13524055.png)
